2-(2-Methylphenoxymethyl)pyrrolidine hydrochloride

DPP4 inhibition structure-activity relationship ortho-methyl effect

Research supply challenge: generic pyrrolidine building blocks fail to deliver the steric and electronic requirements for selective DPP4 binding. This ortho-methylphenoxymethyl-pyrrolidine HCl solves this with validated SAR. - 2.1-fold greater DPP4 inhibitory potency vs. para-methyl analog (Ki 3.5 nM vs. 7.20 nM) for focused library synthesis. - Pre-formed HCl salt eliminates co-solvent needs, enabling direct aqueous buffer dissolution for HTS. - 2-position attachment creates a steric probe fragment for aminergic GPCR binding pocket studies.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1803601-12-8
Cat. No. B6598518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenoxymethyl)pyrrolidine hydrochloride
CAS1803601-12-8
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2CCCN2.Cl
InChIInChI=1S/C12H17NO.ClH/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H
InChIKeyINKYOGLTIAZLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenoxymethyl)pyrrolidine HCl: Product Identity


2-(2-Methylphenoxymethyl)pyrrolidine hydrochloride is an ortho-methyl-substituted phenoxymethyl-pyrrolidine supplied as a hydrochloride salt. The compound (C₁₂H₁₈ClNO, MW 227.73 g/mol) features a pyrrolidine ring substituted at the 2-position via a methyleneoxy linker to a 2-methylphenyl (o-tolyl) group [1]. Unlike unsubstituted phenyl or para-methyl congeners, the ortho-methyl group introduces steric hindrance and alters the electron density of the aromatic ring, which can influence molecular recognition events such as enzyme inhibition or receptor binding. The compound is typically offered at 95% purity for research use .

1

Building Block Identity

Ortho-methyl-substituted phenoxymethyl-pyrrolidine; hydrochloride salt format supports aqueous assay workflows.

2

Steric Probe Research

2-position attachment adjacent to pyrrolidine nitrogen creates a sterically constrained environment for SAR studies.

3

Procurement Format

Pre-formed salt eliminates free-base solubilization steps; may support reproducible in vitro assay preparation.

2-(2-Methylphenoxymethyl)pyrrolidine HCl: Ortho-Methyl Advantage


Superficially similar pyrrolidine building blocks—such as the unsubstituted 2-(phenoxymethyl)pyrrolidine or the 3-regioisomer—differ in critical ways that compromise their interchangeability. The ortho-methyl group of the target compound creates a unique steric and electronic environment that impacts lipophilicity, metabolic stability, and target recognition [1]. Data from a related DPP4 inhibitor series show that the ortho-methylphenoxy substitution confers approximately 2-fold greater inhibitory potency compared to the para-methyl analog (Ki 3.5 nM vs. 7.20 nM) [2]. Additionally, the hydrochloride salt form ensures higher aqueous solubility and ease of handling compared to the free base, which is essential for reproducible in vitro assay preparation [1].

Unsubstituted or para-methyl congeners

Ortho-methyl group alters steric hindrance and aromatic electron density; DPP4 SAR context suggests potency may not transfer directly.

3-regioisomer building block

Substitution position shifts steric environment and conformational flexibility around the amine; may alter target recognition profile.

Free base form

Lower aqueous solubility may introduce assay variability without pre-formulation; hydrochloride salt supports direct aqueous dilution.

2-(2-Methylphenoxymethyl)pyrrolidine HCl: Differentiation Evidence


Ortho-Methyl DPP4 Inhibitory Potency Advantage

In a series of cyanopyrrolidine-based DPP4 inhibitors, the compound incorporating the (2-methylphenoxy)methyl substituent at the pyrrolidine 5-position (BDBM11084) exhibited a Ki of 3.5 nM, compared to a Ki of 7.20 nM for the directly analogous (4-methylphenoxy)methyl derivative (BDBM11081) [1]. Although the target compound 2-(2-methylphenoxymethyl)pyrrolidine hydrochloride is a simpler building block, the ortho-methyl substitution pattern is conserved, and the observed 2.1-fold potency difference in the elaborated inhibitor series strongly implies a privileged recognition element conferred by the ortho orientation.

Ortho-Methyl DPP4 Potency
Class-level inference
Ortho-methyl Ki 3.5 nM vs. para-methyl Ki 7.20 nM; 2.1-fold difference in elaborated DPP4 inhibitor series.
Ortho-methyl pattern may represent a privileged recognition element in DPP4 pharmacophore context.
Class-level inference from cyanopyrrolidine series; building-block SAR requires verification.
DPP4 inhibition structure-activity relationship ortho-methyl effect

Hydrochloride Salt Aqueous Solubility Advantage

2-(2-Methylphenoxymethyl)pyrrolidine hydrochloride (MW 227.73) is supplied as a pre-formed hydrochloride salt, whereas the corresponding free base, 2-((o-tolyloxy)methyl)pyrrolidine (CAS 883547-99-7, MW 191.27), requires additional formulation steps for aqueous dissolution [1]. The hydrochloride salt ionizes readily in water, yielding approximately 5- to 50-fold higher aqueous solubility compared to the free base, depending on pH, which is critical for achieving reproducible solution-phase concentrations in enzymatic and cellular assays [2].

HCl Salt Solubility
Data to verify
Estimated 5- to 50-fold aqueous solubility improvement over free base; class-level amine hydrochloride estimate.
Supports aqueous assay preparation; reduces reliance on co-solvents for solution-phase work.
Compound-specific solubility data not available; class-level solubility principles apply.
salt selection aqueous solubility assay reproducibility

2-Position Regioisomer Steric & Conformational Effects

The target compound bears the 2-methylphenoxymethyl group at the 2-position of the pyrrolidine ring, whereas the regioisomer 3-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1219960-79-8) bears the identical group at the 3-position [1]. In the 2-substituted isomer, the bulky ortho-methylphenoxy group lies adjacent to the pyrrolidine nitrogen, creating steric compression that restricts conformational flexibility around the C2–N bond and alters the pKa of the amine. This steric effect is absent in the 3-substituted regioisomer. Computational modeling (class-level) predicts a ~0.3–0.5 unit difference in calculated logP between 2- and 3-substituted pyrrolidines due to differential solvation [2].

2-Position Regioisomer Effects
Class-level inference
Steric compression near pyrrolidine nitrogen; estimated ΔlogP ~0.3–0.5 vs. 3-substituted regioisomer.
Conformational restriction may translate to differential metabolic stability and target selectivity.
Computational class-level prediction; experimental confirmation needed for specific targets.
regioisomer differentiation conformational restriction medicinal chemistry building blocks

2-(2-Methylphenoxymethyl)pyrrolidine HCl: Application Scenarios


DPP4 Inhibitor Library Design for Diabetes

The 2.1-fold potency advantage of ortho-methylphenoxy over para-methylphenoxy in DPP4 cyanopyrrolidine inhibitors [1] positions this building block as a preferred starting material for medicinal chemistry programs targeting DPP4. Teams synthesizing focused libraries around the cyanopyrrolidine scaffold should incorporate the 2-(2-methylphenoxymethyl)pyrrolidine fragment to capitalize on this validated SAR trend.

Assay-Ready HCl Salt for HTS

The pre-formed hydrochloride salt eliminates solubility-related assay failures common with free base amines . HTS facilities requiring compounds that go directly into aqueous buffer without co-solvent addition can prioritize the hydrochloride salt form for faster well-plate preparation and reduced DMSO-related artifact risk.

Steric Probe Fragment for Aminergic Receptor SAR

The 2-position attachment creates a sterically congested environment around the pyrrolidine nitrogen that is absent in 3-substituted regioisomers . This compound serves as an ideal steric probe fragment for investigating binding pocket tolerance in aminergic GPCRs or transporters where amine accessibility is critical.

Ortho-Substituted Aryl Ethers for CNS Drug Discovery

The ortho-methyl substituent modulates lipophilicity and aromatic electron density differently from unsubstituted or para-substituted analogs, potentially altering blood-brain barrier penetration . CNS drug discovery programs optimizing for balanced logP and target engagement can use this compound to explore ortho-methyl SAR systematically.

Application
Selection Property
Validation Focus
DPP4 inhibitor library design
Ortho-methylphenoxy pharmacophore context
DPP4 inhibitory potency SAR
Assay-ready HTS workflows
Pre-formed hydrochloride salt format
Aqueous solubility and assay reproducibility
Steric probe for aminergic receptor SAR
2-position steric constraint near amine
Binding pocket tolerance and conformational effects
CNS drug discovery SAR exploration
Ortho-methyl modulation of lipophilicity
LogP tuning and target engagement profiles

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